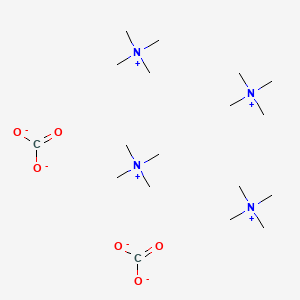

Tetramethylammonium bicarbonate

CAS No.:

Cat. No.: VC13556305

Molecular Formula: C18H48N4O6

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H48N4O6 |

|---|---|

| Molecular Weight | 416.6 g/mol |

| IUPAC Name | tetramethylazanium;dicarbonate |

| Standard InChI | InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4 |

| Standard InChI Key | HFEKNWOAUMCZGJ-UHFFFAOYSA-J |

| SMILES | C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] |

| Canonical SMILES | C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] |

Introduction

Chemical Identity and Structural Characteristics

Tetramethylammonium bicarbonate is classified as an organic salt with a molecular weight of 135.16 g/mol and the CAS registry number 58345-96-3 . Its structure consists of a tetramethylammonium cation paired with a bicarbonate anion , enabling unique ionic interactions in solution.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 135.16 g/mol | |

| CAS Number | 58345-96-3 | |

| Density (25°C) | 1.02–1.05 g/cm³ (aqueous) |

Synthesis and Industrial Production Methods

Industrial synthesis of TMAB employs two primary routes: direct reaction of dimethyl carbonate (DMC) with trimethylamine (TMA) in methanol, and electrochemical methods using tetramethylammonium hydrogencarbonate intermediates.

Reactor-Based Synthesis

A patented continuous process combines tank and tubular reactors to address heat management challenges . Key parameters include:

-

Molar Ratios: DMC:TMA:MeOH = 1:0.9–1.1:2–5

-

Temperature: 100–140°C (tank), 110–140°C (tubular)

-

Pressure: 0.5–0.9 MPa

-

Residence Time: 30–60 minutes

This method achieves yields up to 85.3% by optimizing heat transfer and reducing reactor footprint . Post-synthesis purification involves two-stage falling film evaporation at 0.15 MPa/110°C and atmospheric pressure/120°C to remove excess methanol and byproducts.

Electrochemical Synthesis

Electrolysis of tetramethylammonium hydrogencarbonate in cation-exchange membrane cells produces high-purity TMAB solutions (>99.9%) with chloride ion content below 1 ppm . Critical factors include:

-

Anolyte pH: Maintained at 8.5–9.0 to prevent formic acid contamination

-

Current Efficiency: 78–82% at 25°C with 0.5 M initial concentration

-

Cell Voltage: 3.2–3.6 V depending on membrane type

This method’s environmental advantage lies in its closed-loop methanol recovery system, reducing wastewater generation by 40% compared to conventional routes .

Physicochemical Behavior and Thermodynamic Properties

TMAB’s ionic nature imparts distinctive solution behavior, particularly in mixed solvent systems.

Vapor-Liquid Equilibrium (VLE) Modifications

Studies demonstrate TMAB’s salting-out effect in methanol-water and DMC-methanol systems . At 101.32 kPa:

-

Methanol-Water System:

-

0.159 salt mole fraction increases methanol activity coefficient by 18.7%

-

Azeotrope elimination occurs at TMAB concentrations >12 wt%

-

-

DMC-Methanol System:

Table 2: TMAB’s Impact on Binary System VLE

| System | Salt (mol%) | ΔT (K) | α Increase | Model Accuracy (Δy) |

|---|---|---|---|---|

| Methanol-Water | 15.9 | 1.24 | - | 0.017 |

| DMC-Methanol | 10.0 | 0.6 | 100% | 0.011 |

Solubility and Ionic Interactions

TMAB exhibits complete miscibility with water and lower alcohols (methanol, ethanol) up to 40 wt% at 25°C. In non-polar solvents like hexane, solubility drops below 0.1 wt%, enabling its use as a phase transfer catalyst. Conductivity measurements in aqueous solutions show a maximum at 0.8 M concentration (18.4 mS/cm at 25°C), indicating ion pairing effects at higher concentrations .

Industrial and Research Applications

Organic Synthesis Catalyst

TMAB facilitates nucleophilic substitutions and esterifications by stabilizing transition states through ion pairing . Notable examples include:

-

Carbamate Synthesis: 92% yield enhancement in phenyl carbamate production via interfacial reaction mechanism

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings achieve 89% yield with 0.5 mol% TMAB loading vs. 67% without catalyst

Electrochemical Applications

In zinc-air batteries, 0.1 M TMAB electrolyte improves oxygen reduction reaction (ORR) kinetics by 34% compared to KOH solutions, while reducing carbon electrode corrosion rates by a factor of 2.8 . Cyclic voltammetry studies show a 120 mV positive shift in oxidation potentials for phenolic compounds when using TMAB-modified electrodes .

Analytical Chemistry

As ion-pairing agent in reverse-phase HPLC:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume